2-((1H-Indol-4-yl)oxy)ethanol
Overview
Description
2-((1H-Indol-4-yl)oxy)ethanol is a chemical compound that features an indole ring system attached to an ethanol moiety via an ether linkage Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-4-yl)oxy)ethanol typically involves the reaction of 4-hydroxyindole with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the indole attacks the ethylene oxide, forming the ether linkage.
Starting Materials: 4-hydroxyindole and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, typically at room temperature or slightly elevated temperatures.
Procedure: The 4-hydroxyindole is dissolved in a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran, and ethylene oxide is added slowly. The reaction mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-4-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.
Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-((1H-Indol-4-yl)oxy)acetaldehyde or 2-((1H-Indol-4-yl)oxy)acetic acid.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated or aminated derivatives of this compound.
Scientific Research Applications
2-((1H-Indol-4-yl)oxy)ethanol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-4-yl)oxy)ethanol is largely dependent on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission. The ethanol moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((1H-Indol-3-yl)oxy)ethanol: Similar structure but with the ether linkage at the 3-position of the indole ring.
2-((1H-Indol-5-yl)oxy)ethanol: Similar structure but with the ether linkage at the 5-position of the indole ring.
2-((1H-Indol-6-yl)oxy)ethanol: Similar structure but with the ether linkage at the 6-position of the indole ring.
Uniqueness
2-((1H-Indol-4-yl)oxy)ethanol is unique due to the specific positioning of the ether linkage at the 4-position of the indole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives.
Properties
IUPAC Name |
2-(1H-indol-4-yloxy)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-7-13-10-3-1-2-9-8(10)4-5-11-9/h1-5,11-12H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAQNBBCGGVMJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657854 | |
Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208935-09-4 | |
Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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